(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide
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Overview
Description
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is a synthetic organic compound belonging to the class of enamides. Enamides are valuable substrates in organic synthesis due to their balance of stability and reactivity . This compound features a unique adamantyl group, which is known for imparting rigidity and bulkiness to the molecular structure, potentially influencing its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide typically involves multi-step organic reactions. One common method includes the following steps:
Alkylation: The adamantyl group is introduced to the phenyl ring through an alkylation reaction.
Formation of the Enamide: The enamide moiety is formed by reacting the intermediate with appropriate reagents under controlled conditions.
Final Coupling: The final product is obtained by coupling the intermediate with a cyano and methoxy-substituted phenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The adamantyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. The adamantyl group may enhance the compound’s binding affinity to certain receptors or enzymes, influencing its biological activity. The cyano and methoxy groups can also play a role in modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
Similar Compounds
Adapalene: A synthetic retinoid with a similar adamantyl group, used in dermatology.
DPP23: A synthetic chalcone derivative with antitumor activity.
Uniqueness
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the adamantyl group provides rigidity and bulkiness, potentially enhancing its stability and reactivity compared to other similar compounds .
Properties
IUPAC Name |
(E)-N-[5-(1-adamantyl)-2-methylphenyl]-2-cyano-3-(4-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N2O2/c1-18-3-6-24(28-14-20-9-21(15-28)11-22(10-20)16-28)13-26(18)30-27(31)23(17-29)12-19-4-7-25(32-2)8-5-19/h3-8,12-13,20-22H,9-11,14-16H2,1-2H3,(H,30,31)/b23-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDSJZRWHBTWAQ-FSJBWODESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)C(=CC5=CC=C(C=C5)OC)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)C23CC4CC(C2)CC(C4)C3)NC(=O)/C(=C/C5=CC=C(C=C5)OC)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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